Amiodarone hydrochloride Amiodarone hydrochloride Amiodarone hydrochloride is an aromatic ketone.
Amiodarone Hydrochloride is the hydrochloride salt of an iodine-rich benzofuran derivative with antiarrhythmic and vasodilatory activities. As a class III antiarrhythmic agent, amiodarone blocks the myocardial calcium, potassium and sodium channels in cardiac tissue, resulting in prolongation of the cardiac action potential and refractory period. In addition, this agent inhibits alpha- and beta-adrenergic receptors, resulting in a reduction in sympathetic stimulation of the heart, a negative chronotropic effect, and a decrease in myocardial oxygen demands. Amiodarone may cause vasodilation by stimulation of the release of nitric oxide and cyclooxygenase-dependent relaxing endothelial factors.
Amiodarone Hydrochloride can cause developmental toxicity, female reproductive toxicity and male reproductive toxicity according to state or federal government labeling requirements.
An antianginal and class III antiarrhythmic drug. It increases the duration of ventricular and atrial muscle action by inhibiting POTASSIUM CHANNELS and VOLTAGE-GATED SODIUM CHANNELS. There is a resulting decrease in heart rate and in vascular resistance.
See also: Amiodarone (has active moiety).
Brand Name: Vulcanchem
CAS No.: 19774-82-4
VCID: VC0518654
InChI: InChI=1S/C25H29I2NO3.ClH/c1-4-7-11-22-23(18-10-8-9-12-21(18)31-22)24(29)17-15-19(26)25(20(27)16-17)30-14-13-28(5-2)6-3;/h8-10,12,15-16H,4-7,11,13-14H2,1-3H3;1H
SMILES: CCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)OCCN(CC)CC)I.Cl
Molecular Formula: C25H30ClI2NO3
Molecular Weight: 681.8 g/mol

Amiodarone hydrochloride

CAS No.: 19774-82-4

VCID: VC0518654

Molecular Formula: C25H30ClI2NO3

Molecular Weight: 681.8 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Amiodarone hydrochloride - 19774-82-4

Description

Amiodarone hydrochloride is a potent antiarrhythmic medication primarily classified under Class III of the Vaughan Williams classification. It is widely used for treating life-threatening ventricular arrhythmias, such as ventricular fibrillation and ventricular tachycardia, and is also employed off-label for atrial fibrillation . This compound is a benzofuran derivative with the chemical name 2-butyl-3-benzofuranyl 4-[2-(diethylamino)-ethoxy]-3,5-diiodophenyl ketone hydrochloride .

Mechanism of Action

Amiodarone hydrochloride functions by blocking potassium currents, which are crucial for the repolarization phase of the cardiac action potential. This action prolongs the duration of the action potential and increases the effective refractory period of cardiac myocytes, thereby reducing cardiac excitability and preventing abnormal heart rhythms . Its complex pharmacology also involves effects on sodium and calcium channels, contributing to its broad antiarrhythmic properties .

Clinical Uses

Amiodarone hydrochloride is primarily indicated for the treatment of severe rhythm disorders, including:

  • Ventricular Fibrillation: A life-threatening condition where the heart's ventricles contract in a very rapid, unsynchronized manner.

  • Ventricular Tachycardia: A condition characterized by a rapid heartbeat originating from the ventricles.

  • Atrial Fibrillation: Often used off-label for this condition, which involves an irregular and often rapid heart rhythm .

Dosage Forms and Administration

Amiodarone hydrochloride is available in several dosage forms:

  • Oral Tablets: Available in strengths of 100 mg, 200 mg, and 400 mg.

  • Injectable Forms: Used for emergency situations or when oral administration is not feasible .

Dosage FormStrengths
Oral Tablets100 mg, 200 mg, 400 mg
InjectableVariable concentrations

Efficacy

Amiodarone has been shown to be effective in achieving and maintaining sinus rhythm compared to placebo or rate control drugs, particularly in patients with persistent atrial fibrillation. Studies indicate a significant improvement in sinus rhythm maintenance with amiodarone compared to other treatments .

Safety

While effective, amiodarone is associated with a higher risk of adverse effects, leading to more frequent drug withdrawal compared to other treatments. Common side effects include thyroid dysfunction, pulmonary fibrosis, and liver damage . Despite these risks, amiodarone does not significantly increase long-term mortality or hospitalization rates .

OutcomeAmiodarone vs. Control
Sinus Rhythm Achievement21.3% vs. 9.2% per 100 patient-years
Drug Withdrawal Due to Adverse Effects10.7% vs. 1.9% per 100 patient-years
Long-term MortalityNo significant increase
CAS No. 19774-82-4
Product Name Amiodarone hydrochloride
Molecular Formula C25H30ClI2NO3
Molecular Weight 681.8 g/mol
IUPAC Name (2-butyl-1-benzofuran-3-yl)-[4-[2-(diethylamino)ethoxy]-3,5-diiodophenyl]methanone;hydrochloride
Standard InChI InChI=1S/C25H29I2NO3.ClH/c1-4-7-11-22-23(18-10-8-9-12-21(18)31-22)24(29)17-15-19(26)25(20(27)16-17)30-14-13-28(5-2)6-3;/h8-10,12,15-16H,4-7,11,13-14H2,1-3H3;1H
Standard InChIKey ITPDYQOUSLNIHG-UHFFFAOYSA-N
SMILES CCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)OCCN(CC)CC)I.Cl
Canonical SMILES CCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)OCCN(CC)CC)I.Cl
Appearance Solid powder
Colorform Crystalline powder; crystals from acetone
Melting Point 156 °C
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life Amiodarone Hydrochloride 0.6 mg/ml in dextrose 5% in water is stable for five days at room temperature. Solutions containing less than 0.6 mg/ml of amiodarone hydrochloride in dextrose 5% in water are unstable and should not be used.
Solubility Soluble @ 25 °C (g/100 ml): chloroform 44.51; methylene chloride 19.20; methanol 9.98; ethanol 1.28; benzene 0.65; tetrahydrofuran 0.60; acetonitrile 0.32; 1-octanol 0.30; ether 0.17; 1-propanol 0.13; hexane 0.03; petroleum ether 0.001; sparingly soluble in iso- propanol; slightly soluble in acetone, dioxane, and carbon tetrachloride
In water, 700 mg/l @ 25 °C
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms Amiobeta
Amiodarex
Amiodarona
Amiodarone
Amiodarone Hydrochloride
Amiohexal
Aratac
Braxan
Corbionax
Cordarex
Cordarone
Hydrochloride, Amiodarone
Kordaron
L 3428
L-3428
L3428
Ortacrone
Rytmarone
SKF 33134 A
SKF 33134-A
SKF 33134A
Tachydaron
Trangorex
Reference 1: Karkhanis A, Tram NDT, Chan ECY. Effects of dronedarone, amiodarone and their active metabolites on sequential metabolism of arachidonic acid to epoxyeicosatrienoic and dihydroxyeicosatrienoic acids. Biochem Pharmacol. 2017 Dec 15;146:188-198. doi: 10.1016/j.bcp.2017.09.012. Epub 2017 Sep 25. PubMed PMID: 28958841. 2: Yamato M, Wada K, Fujimoto M, Hosomi K, Hayashi T, Oita A, Takada M. Association between N-desethylamiodarone/amiodarone ratio and amiodarone-induced thyroid dysfunction. Eur J Clin Pharmacol. 2017 Mar;73(3):289-296. doi: 10.1007/s00228-017-2195-5. Epub 2017 Jan 12. PubMed PMID: 28083650.
PubChem Compound 441325
Last Modified Aug 15 2023

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681.7712 g/mol
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